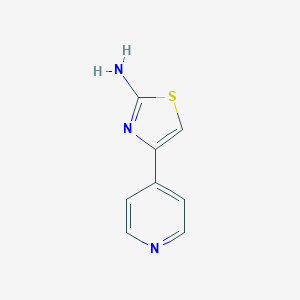

2-Amino-4-(4-pyridyl)-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSJGENRTWNHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358992 | |

| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30235-28-0 | |

| Record name | 4-Pyridin-4-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(4-pyridyl)-thiazole: Core Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

The basic physicochemical properties of 2-Amino-4-(4-pyridyl)-thiazole are crucial for its handling, formulation, and interpretation of biological activity. A summary of available data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃S | --INVALID-LINK-- |

| Molecular Weight | 177.23 g/mol | --INVALID-LINK-- |

| CAS Number | 30235-28-0 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Melting Point | 276-277 °C | --INVALID-LINK-- |

| Boiling Point | 378.9 ± 17.0 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLDMSO:PBS (pH 7.2) (1:10): 0.1 mg/mLEthanol: 0.14 mg/mL | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

| pKa | Not experimentally determined. | N/A |

Basicity and pKa

The basicity of this compound is a critical parameter influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The molecule possesses multiple potential protonation sites: the nitrogen of the pyridine (B92270) ring, the endocyclic nitrogen of the thiazole (B1198619) ring, and the exocyclic amino group.

While an experimental pKa value for this compound is not available in the literature, studies on analogous compounds can provide insight. For similar 2-aminothiazole (B372263) derivatives, protonation is generally observed on the endocyclic thiazole nitrogen.[1] However, in the case of a related compound, 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl-[2][3][4]thiadiazol-2-yl)-imine, protonation occurs on the pyridine nitrogen.[5] Given the electron-withdrawing nature of the thiazole ring, it is plausible that the pyridine nitrogen is the most basic site in this compound.

Experimental Protocols

Synthesis of this compound via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of 2-aminothiazoles.[2][3] This method involves the condensation of an α-haloketone with a thioamide, in this case, thiourea (B124793). The following is a detailed, representative protocol for the synthesis of this compound, adapted from procedures for analogous compounds.[6][7][8]

Materials:

-

2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

-

Thiourea

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (10 mmol) and thiourea (12 mmol) in 100 mL of ethanol.

-

Reflux: Place a magnetic stir bar in the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath to maximize precipitation.

-

Neutralization and Filtration: Slowly add a saturated aqueous solution of sodium bicarbonate to the cooled reaction mixture until the solution is neutral to slightly basic (pH 7-8). Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and inorganic salts.

-

Drying and Purification: Dry the solid product under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Proposed Protocol for the Determination of pKa by UV-Vis Spectrophotometry

This protocol is based on established methods for determining the pKa of ionizable compounds.[9]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (B78521) (NaOH) solutions of varying concentrations

-

Buffer solutions of known pH (e.g., phosphate, borate)

-

Deionized water

Equipment:

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks

-

Pipettes

-

Cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

-

Preparation of Sample Solutions: Prepare a series of solutions with a constant concentration of the compound but varying pH values. This can be achieved by adding a small aliquot of the stock solution to a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

UV-Vis Measurements: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH. The resulting titration curve should be sigmoidal. The pKa is the pH at the inflection point of this curve.

Molecular Structure

The structural characteristics of this compound, including bond lengths, bond angles, and overall conformation, are fundamental to understanding its reactivity and biological interactions.

General Structural Features

The molecule consists of a central thiazole ring substituted with an amino group at the 2-position and a pyridyl group at the 4-position. The presence of both aromatic rings and the amino group allows for a range of intermolecular interactions, including hydrogen bonding and π-π stacking.

Crystal Structure

As of the date of this document, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, provides insights into the expected geometry of the 2-aminothiazole core.[4] In this related structure, the thiazole ring is essentially planar, and molecules are linked in the crystal lattice through N-H···N and N-H···O hydrogen bonds, forming dimers and layers.[4] It is anticipated that this compound would exhibit similar planarity of the thiazole ring and participate in extensive hydrogen bonding via its amino group and the pyridyl nitrogen.

Table 2: Representative Bond Lengths and Angles for a 2-Aminothiazole Derivative (Data from 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one)[4]

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C2 | 1.745(2) | C2-N3-C4 | 111.1(2) |

| C2-N3 | 1.315(3) | N3-C4-C5 | 115.5(2) |

| N3-C4 | 1.383(3) | C4-C5-S1 | 110.8(2) |

| C4-C5 | 1.365(3) | C5-S1-C2 | 90.9(1) |

| C5-S1 | 1.728(2) | S1-C2-N3 | 111.7(2) |

| C2-N2 | 1.341(3) |

Biological Activity and Signaling Pathways

While a wide range of biological activities have been reported for derivatives of 2-aminothiazole, including anticancer, antimicrobial, and anti-inflammatory effects, there is a lack of specific data on the biological targets and signaling pathways directly modulated by this compound itself.[6]

Derivatives of the closely related 2-amino-4-(2-pyridyl)thiazole have been investigated for their antimycobacterial and antiplasmodial activities.[10] Furthermore, other 2-amino-4-arylthiazole derivatives have shown activity against Giardia intestinalis.[8] These findings suggest that the 2-amino-4-(pyridyl)-thiazole scaffold is a promising starting point for the development of novel therapeutic agents.

The logical workflow for investigating the biological activity of this compound would involve initial screening against a panel of disease-relevant targets, followed by more in-depth studies to elucidate the mechanism of action of any identified "hits".

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Caption: Workflow for the Hantzsch synthesis of this compound.

Diagram 2: Proposed Workflow for pKa Determination

Caption: Experimental workflow for determining the pKa of this compound.

Diagram 3: Potential Protonation Equilibria

Caption: Possible protonation sites of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery. This technical guide has summarized its core basic properties and structural features based on available data. While key experimental values such as the pKa and a definitive crystal structure are yet to be reported, the provided experimental protocols offer a clear path for their determination. The synthesis of this compound is straightforward via the Hantzsch reaction, making it readily accessible for further research. Future studies should focus on elucidating its specific biological activities and mechanisms of action to fully realize its therapeutic potential.

References

- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies [mdpi.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-(4-pyridyl)-thiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-(4-pyridyl)-thiazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, offering a valuable resource for researchers in drug discovery and development.

Core Compound Information

| Property | Value | Citation(s) |

| CAS Number | 30235-28-0 | [1] |

| Molecular Formula | C₈H₇N₃S | [1] |

| Molecular Weight | 177.23 g/mol | [1] |

| Formal Name | 4-(4-pyridinyl)-2-thiazolamine | [1] |

| Appearance | Crystalline solid | [1] |

Synthesis

The synthesis of 2-amino-4-substituted thiazoles is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the cyclization of an α-haloketone with a thiourea. For this compound, the synthesis would proceed via the reaction of a 2-halo-1-(pyridin-4-yl)ethan-1-one with thiourea.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis

A general and efficient method for the synthesis of 4-substituted 2-aminothiazoles has been developed using a heterogeneous reusable catalyst.[2] While the specific synthesis of the title compound may have variations, the following protocol outlines the fundamental steps of the Hantzsch synthesis.

Materials:

-

Substituted phenacyl bromide (for the title compound, this would be 2-bromo-1-(pyridin-4-yl)ethan-1-one)

-

Thiourea

-

Ethanol

-

Copper silicate (B1173343) catalyst (or another suitable catalyst/reflux condition)

Procedure:

-

In a round-bottom flask, combine 1 mmol of the appropriate phenacyl bromide, 1.2 mmol of thiourea, and 10 mol% of copper silicate catalyst in 5 ml of ethanol.[2]

-

The reaction mixture is refluxed at 78°C.[2]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase such as hexane:ethyl acetate (B1210297) (8:3).[2]

-

Upon completion, the reaction mixture is filtered to remove the catalyst.[2]

-

The filtrate is then poured over crushed ice to precipitate the solid product.[2]

-

The crude product is isolated by filtration and purified by recrystallization from hot ethanol.[2]

Synthesis Workflow

References

Spectroscopic Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic intermediate, 2-Amino-4-(4-pyridyl)-thiazole (IUPAC Name: 4-(Pyridin-4-yl)thiazol-2-amine). The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The data is summarized below for ease of reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Coupling Constant (J) Hz |

| 8.90 | s | 1H | H-pyridyl | - |

| 8.52 | d br | 1H | H-pyridyl | - |

| 7.89 | d | 1H | H-pyridyl | 7.20 |

| 7.63 | s | 1H | H-pyridyl | - |

| 7.46-7.31 | t br | 3H | NH₂ and H-thiazole | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: FT-IR Spectroscopic Data for this compound

| Wavenumber (νₘₐₓ) cm⁻¹ | Assignment |

| 3428 | N-H stretch (NH₂) |

| 1633, 1612 | C=N stretch |

| 1580, 1340, 1291 | C=C stretch (aromatic) |

| 1025 | C-N stretch |

| 811 | S-C=N bend |

| 703 | C-H bend (aromatic) |

Sample Preparation: KBr disc

Table 3: Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 178.04335 |

| [M+Na]⁺ | 200.02529 |

| [M-H]⁻ | 176.02879 |

| [M]⁺ | 177.03552 |

Note: Experimental ¹³C NMR and mass spectrometry data for this specific compound were not available in the reviewed literature. The mass spectrometry data presented is predicted.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using a KBr disc method. The solid sample was mixed with potassium bromide (KBr) and pressed into a thin pellet for analysis. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

While experimental mass spectra were not found, mass analysis is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or electrospray ionization (ESI). The predicted data suggests the expected mass-to-charge ratios for various adducts of the parent molecule.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Solubility Profile of 2-Amino-4-(4-pyridyl)-thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Amino-4-(4-pyridyl)-thiazole, a key synthetic intermediate in pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various biological assays. This document presents available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its ability to dissolve in a solvent to form a homogeneous solution. In drug discovery and development, solubility is a critical parameter influencing bioavailability, formulation, and the design of in vitro and in vivo experiments. The two primary types of solubility measurements are:

-

Kinetic Solubility: This is a high-throughput measurement of how quickly a compound dissolves, often determined by adding a concentrated DMSO stock solution to an aqueous buffer. It is a critical parameter in the early stages of drug discovery for screening large numbers of compounds.

-

Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound. It is a more time-consuming but accurate measure, crucial for late-stage development and formulation.

Factors influencing solubility include the compound's intrinsic properties (e.g., crystal structure, pKa) and extrinsic factors such as temperature, pH, and the nature of the solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvent systems. This data is essential for selecting appropriate solvents for chemical reactions, purification, and analytical method development.

| Solvent System | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 5[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10[1] |

| DMSO:PBS (pH 7.2) (1:10) | 0.1[1] |

| Ethanol | 0.14[1] |

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for obtaining reliable solubility data. The following sections describe a generalized experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[2] The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest.[3] The resulting mixture is agitated until equilibrium is reached, at which point the undissolved solid is separated from the saturated solution.[4] The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, buffers of different pH, organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or buffer solutions at specific pH values.

-

Addition of Compound: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[4]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium.[4] This can range from 24 to 72 hours, depending on the compound and solvent.[4]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by either centrifugation or filtration.

-

Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant for analysis.

-

Filtration: Use a syringe to draw the solution and pass it through a chemically compatible filter (e.g., PTFE, PVDF) to remove any solid particles.

-

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method.

-

UV-Vis Spectroscopy: Prepare a calibration curve of the compound in the same solvent. Measure the absorbance of the sample and determine the concentration from the calibration curve.

-

HPLC: Prepare a set of standard solutions of known concentrations. Inject the sample and standards onto the HPLC system and determine the concentration based on the peak area.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of a compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. The presented quantitative data offers a starting point for solvent selection, while the detailed experimental protocol provides a robust methodology for in-house solubility determination. For drug development professionals, a thorough characterization of solubility is a critical step in advancing a compound through the discovery and development pipeline, ensuring reliable experimental results and informing formulation strategies.

References

Technical Guide on the Chemical Safety and Handling of 2-Amino-4-(4-pyridyl)-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the safety and handling procedures for 2-Amino-4-(4-pyridyl)-thiazole (CAS No: 30235-28-0). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This guide consolidates critical information regarding its hazards, safe handling, storage, disposal, and emergency procedures, presented through structured data tables and logical workflow diagrams to ensure clarity and rapid access to essential information. This compound is a synthetic intermediate used in pharmaceutical synthesis[1]. As with any research chemical, a thorough understanding of its potential hazards and proper handling protocols is paramount to ensure personnel safety and experimental integrity.

Section 1: Chemical Identification

Proper identification is the first step in chemical safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(4-pyridinyl)-2-thiazolamine[1], 4-(4-pyridinyl)-1,3-thiazol-2-amine[2] |

| CAS Number | 30235-28-0[1][2][3] |

| EC Number | 673-119-4 |

| Molecular Formula | C₈H₇N₃S[1][3] |

| Molecular Weight | 177.2 g/mol [1] |

| InChI Key | CUSJGENRTWNHPV-UHFFFAOYSA-N[1][2] |

| SMILES | NC1=NC(C2=CC=NC=C2)=CS1[1] |

Section 2: Hazard Identification and Classification

This compound is classified as harmful and an irritant according to the Globally Harmonized System (GHS). The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.

GHS Classification

The substance is classified and labeled according to the GHS.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning [2] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/eye protection/face protection.[2] |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P330: Rinse mouth.[2] P362+P364: Take off contaminated clothing and wash it before reuse.[2] |

| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |

| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Section 3: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Physical Form | Crystalline solid[1], Solid[2] |

| Melting Point | 276-277 °C[2] |

| Boiling Point | 378.9 ± 17.0 °C at 760 mmHg[2] |

| Solubility | DMF: 5 mg/ml DMSO: 10 mg/ml DMSO:PBS (pH 7.2) (1:10): 0.1 mg/ml Ethanol (B145695): 0.14 mg/ml[1] |

| λmax | 233, 314 nm[1] |

Section 4: Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Safe Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Hygiene: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before breaks.[5] Remove contaminated clothing and wash it before reuse.[2][5]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Avoid breathing dust.

-

Ignition Sources: Keep away from sources of ignition.

-

Static Discharge: Take precautionary measures against static discharge.

Storage

-

Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5]

-

Temperature: Recommended storage temperatures vary by supplier, ranging from 4°C to -20°C.[1][2] Always store in accordance with the information listed on the product insert.

-

Light: Protect from light.[2]

-

Stability: The compound is stable for at least 4 years when stored correctly.[1]

Section 5: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for preventing exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[6] |

| Eye/Face Protection | Wear safety glasses with side-shields (or goggles) conforming to EN166 or NIOSH standards.[5][6] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. Inspect gloves before use.[5] |

| Body Protection | A lab coat should be worn.[6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. A dust respirator is recommended if user operations generate dust.[6] |

Section 6: First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

| Exposure Route | First-Aid Procedure |

| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting unless directed by medical personnel.[6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Call a POISON CENTER or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |

Section 7: Fire-Fighting Measures

| Aspect | Guideline |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4] |

| Specific Hazards | When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[7] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |

Section 8: Accidental Release Measures

| Aspect | Procedure |

| Personal Precautions | Ensure adequate ventilation. Avoid dust formation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment. |

| Environmental Precautions | Do not let product enter drains, sewers, or waterways. It is considered slightly hazardous for water. |

| Containment & Cleaning | Dampen the solid spill material with 60-70% ethanol and transfer to a suitable container for disposal. Use absorbent paper dampened with ethanol to pick up remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[7] |

Section 9: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] The GHS classification is based on available data and/or structural analogs.

| Toxicity Metric | Result |

| Acute Oral Toxicity | Classified as Category 4 (Harmful if swallowed). No specific LD50 data is available for this compound. |

| Acute Dermal Toxicity | No data available.[5] |

| Acute Inhalation Toxicity | No data available.[5] |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory/Skin Sensitization | No data available.[5] |

| Germ Cell Mutagenicity | No data available.[5] |

| Carcinogenicity | No data available.[5] |

| Reproductive Toxicity | No data available.[5] |

| STOT-Single Exposure | May cause respiratory irritation. |

| STOT-Repeated Exposure | No data available.[5] |

Section 10: Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow product to reach the sewage system.

Section 11: Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of this compound are not publicly available in the cited literature. Such studies would typically be conducted by manufacturers or specialized toxicology laboratories following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

The synthesis of this compound and its derivatives is well-documented, generally involving the condensation of an α-haloketone (e.g., an α-bromoacetylpyridine derivative) with thiourea.[8][9]

Section 12: Visualizations

Logical Relationships and Workflows

The following diagrams illustrate key logical workflows and relationships for the safe handling and hazard communication of this chemical.

Caption: GHS Hazard Communication Flow for the Compound.

Caption: Standard Laboratory Workflow for Safe Chemical Handling.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 30235-28-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.fr [fishersci.fr]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) (2-AT) moiety is a privileged heterocyclic scaffold that has emerged as a cornerstone in medicinal chemistry. Its versatile biological profile and synthetic accessibility have led to its incorporation into a wide array of clinically successful drugs and investigational agents. This technical guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, therapeutic applications, structure-activity relationships, and the experimental protocols pivotal for its development.

Introduction to a Privileged Scaffold

The 2-aminothiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as a critical pharmacophore in numerous therapeutic agents.[1] Its ability to act as a bioisosteric replacement for other functional groups, coupled with its capacity to engage in various non-covalent interactions with biological targets, has cemented its importance in drug design.[2] Marketed drugs containing the 2-aminothiazole core, such as the kinase inhibitor Dasatinib (B193332), the PI3K inhibitor Alpelisib (B612111), the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam, underscore the broad therapeutic applicability of this scaffold.[1][3]

Derivatives of 2-aminothiazole have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[3][4] This wide spectrum of activity makes the 2-AT scaffold a focal point for the development of novel therapeutics targeting a multitude of diseases.[4]

Synthesis of the 2-Aminothiazole Core

The most prevalent and classical method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole (B1198619) synthesis . This method involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or its derivatives.[3]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes the synthesis of a generic 2-aminothiazole from an α-bromoketone and thiourea.

Materials:

-

α-Bromoketone (1 equivalent)

-

Thiourea (1-1.2 equivalents)

-

Sodium bicarbonate (optional, for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

Dissolve the α-bromoketone and thiourea in ethanol in a round-bottom flask.

-

Heat the mixture to reflux with constant stirring. The reaction time can vary from a few hours to overnight, depending on the substrates.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

A visual representation of the general workflow for Hantzsch synthesis is provided below.

Therapeutic Applications and Mechanisms of Action

The versatility of the 2-aminothiazole scaffold is evident in its wide range of therapeutic applications. This section will delve into some of the key areas where 2-AT derivatives have made a significant impact.

Anticancer Activity

The 2-aminothiazole moiety is a prominent feature in numerous anticancer agents, particularly kinase inhibitors.[5][6]

Dasatinib , a potent Bcr-Abl and Src family kinase inhibitor, is a prime example. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7][8] Dasatinib binds to the ATP-binding site of these kinases, inhibiting their activity and downstream signaling pathways that promote cell proliferation and survival.[9][10]

Alpelisib is another clinically approved anticancer agent featuring the 2-aminothiazole scaffold. It is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K).[11][12] Mutations in the PIK3CA gene, which encodes p110α, are common in various cancers, including breast cancer. Alpelisib targets this mutated kinase, blocking the PI3K/AKT/mTOR signaling pathway and thereby inhibiting tumor growth.[12][13]

The anticancer activity of 2-aminothiazole derivatives is often evaluated using the MTT assay .

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

2-Aminothiazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-aminothiazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Antimicrobial Activity

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15] The mechanism of action can vary, but some derivatives have been shown to interfere with essential cellular processes in microorganisms.

The antimicrobial efficacy of these compounds is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

2-Aminothiazole test compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare serial twofold dilutions of the 2-aminothiazole compounds in the appropriate broth in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (microorganism with no drug) and a negative control (broth only) on each plate.

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationships (SAR)

The biological activity of 2-aminothiazole derivatives can be significantly modulated by substitutions at various positions of the thiazole ring (C4 and C5) and the exocyclic amino group (N2).

-

N2-Substitution: The amino group at the 2-position is a key site for modification. Acylation, arylation, or incorporation into urea/thiourea moieties can drastically alter the compound's potency and target selectivity. For instance, in antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N2 position led to a more than 128-fold improvement in activity.[16][17]

-

C4 and C5-Substitution: The substituents at the C4 and C5 positions of the thiazole ring also play a crucial role in determining the pharmacological profile. Lipophilic groups at these positions can enhance cell permeability and, in some cases, lead to improved potency.[11] However, the optimal substituents are highly dependent on the specific biological target. For some antitubercular agents, the 4-(2-pyridyl) moiety was found to be essential for activity, with modifications being poorly tolerated.[16][17]

Quantitative Data Summary

The following tables summarize the biological activities of representative 2-aminothiazole derivatives from the literature.

Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Dasatinib | Bcr-Abl, Src | K562 | <0.001 | [7][8] |

| Alpelisib | PI3Kα | - | 0.0046 | [12] |

| Analogue 20 | Not specified | H1299 | 4.89 | [11] |

| Analogue 20 | Not specified | SHG-44 | 4.03 | [11] |

| Compound 27 | Not specified | HeLa | 1.6 | [18] |

| Compound 28 | c-Met | HT29 | 0.63 | [18] |

| Compound 29 | Hec1/Nek2 | - | 0.0163-0.0427 | [18] |

Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 21 | Staphylococcus aureus | 2-4 | [14] |

| Trifluoromethoxy substituted aminothiazoles | MRSA | 2-16 | [14] |

| Compound 8 | Enterobacter cloacae | 0.015-0.03 | [15] |

| Compound 1 | Aspergillus versicolor | 0.006-0.022 | [15] |

| Halogenated thiourea 124 | S. aureus, S. epidermidis | 4-16 | [19] |

| Piperazinyl derivative 121d | S. aureus | 2 | [20] |

| Piperazinyl derivative 121d | E. coli | 4 | [20] |

Table 3: Pharmacokinetic Parameters of Selected 2-Aminothiazole Derivatives

| Compound | Parameter | Value | Species | Reference |

| IND24 | Bioavailability | 27-40% | Mouse | [21][22] |

| IND81 | Bioavailability | 27-40% | Mouse | [21][22] |

| IND24 | Liver Microsomal Stability (t1/2) | 30->60 min | - | [21][22] |

| IND81 | Liver Microsomal Stability (t1/2) | 30->60 min | - | [21][22] |

| Compound 55 | Liver Microsomal Stability (t1/2) | 28 min | Human | [16][17] |

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a diverse range of biological targets have solidified its position as a "privileged structure." The continued exploration of novel derivatives and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and improved therapeutic agents for a multitude of human diseases. This guide has provided a foundational overview of the key aspects of 2-aminothiazole medicinal chemistry, from synthesis and biological evaluation to its successful application in clinically approved drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. Improved Synthesis Process of Alpelisib [cjph.com.cn]

- 5. researchgate.net [researchgate.net]

- 6. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchhub.com [researchhub.com]

- 15. benchchem.com [benchchem.com]

- 16. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 17. vixra.org [vixra.org]

- 18. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 22. texaschildrens.org [texaschildrens.org]

The Renaissance of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds and several clinically approved drugs.[1] Its synthetic accessibility and versatile chemical nature have propelled its continuous exploration, particularly in the realm of oncology. This technical guide provides a comprehensive review of recent advancements in the study of 2-aminothiazole derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details essential experimental methodologies, and visualizes the intricate signaling pathways and research workflows involved in their investigation.

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of 2-aminothiazole derivatives has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this activity, and a summary of representative data is presented below.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | |

| TH-39 | K562 (Leukemia) | 0.78 µM | [2] |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | |

| Compound 23 | PC12 (Pheochromocytoma) | 0.309 mM | |

| Compound 24 | PC12 (Pheochromocytoma) | 0.298 mM | |

| Compound 17b | MCF-7 (Breast Cancer) | 1.86 µM | [3] |

| Compound 10 | HT29 (Colon Cancer) | 2.01 µM | [2] |

| Compound 21 | K562 (Leukemia) | 16.3 µM | [2] |

Core Mechanisms of Action

2-Aminothiazole derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

A primary mechanism of action for many 2-aminothiazole derivatives is the induction of apoptosis in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and apoptotic cell death.[2][3]

Cell Cycle Arrest

In addition to apoptosis, these derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, most notably the G2/M and G0/G1 phases.[2][4] By interfering with the proteins that regulate cell cycle progression, such as cyclin-dependent kinases (CDKs) and their associated cyclins, these compounds prevent cancer cells from dividing and proliferating.[5] For instance, some derivatives have been shown to arrest K562 leukemia cells in the G0/G1 phase, while others cause G2/M arrest.[2][4]

Experimental Protocols

The evaluation of the anticancer activity of 2-aminothiazole derivatives involves a series of well-defined experimental procedures. A general workflow is depicted below, followed by a detailed protocol for the widely used MTT assay.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

2-Aminothiazole derivative stock solutions (in DMSO)

-

Complete cell culture medium

-

Cancer cell lines (e.g., MCF-7, HeLa, K562)

-

96-well flat-bottom microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 2-aminothiazole derivatives in the cell culture medium.

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.

-

Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and a positive control (e.g., a known anticancer drug like Doxorubicin).[1]

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

-

-

MTT Addition and Formazan Formation:

-

After the incubation period, add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]

-

Conclusion

2-Aminothiazole derivatives continue to be a highly promising class of compounds in the development of novel anticancer therapies. Their demonstrated ability to induce apoptosis and cell cycle arrest through various molecular mechanisms highlights their therapeutic potential. The experimental protocols and workflows outlined in this guide provide a standardized framework for the continued investigation and optimization of these valuable scaffolds in the pursuit of more effective and targeted cancer treatments. Further research focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the preclinical success of these derivatives into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(2-carboxyethenyl) isatin derivative induces G₂/M cell cycle arrest and apoptosis in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Expanding Therapeutic Potential of Pyridyl-Thiazole Compounds: A Technical Guide

Introduction: The fusion of pyridine (B92270) and thiazole (B1198619) rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyridyl-thiazole compounds have emerged as a versatile class of molecules with a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the current research applications of pyridyl-thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols for their synthesis and evaluation, alongside visualizations of key signaling pathways, are presented to support further research and drug development in this area.

Anticancer Applications

Pyridyl-thiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various pyridyl-thiazole and related compounds against different cancer cell lines, presented as IC50 values (the concentration at which 50% of cell growth is inhibited).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |

| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |

| Thiazole-pyridine hybrid 23 | MCF-7 (Breast) | 5.71 | 5-Fluorouracil | 6.14 |

| Compound 3 | HL-60 (Leukemia) | 0.57 | - | >50 (in normal cells) |

| Thiazolyl pyridine 8e | A549 (Lung) | 0.302 | Doxorubicin | 0.460 |

| Thiazolyl pyridine 5 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |

| Thiadiazole derivative 3j | MCF-7 (Breast) | 2.375 ± 0.108 | Doxorubicin | 1.940 ± 0.084 |

| A549 (Lung) | 20.682 ± 0.984 | Doxorubicin | 10.985 ± 0.247 | |

| Thiadiazole derivative 3o | MCF-7 (Breast) | 2.884 ± 0.124 | Doxorubicin | 1.940 ± 0.084 |

Key Signaling Pathways in Cancer Targeted by Pyridyl-Thiazole Compounds

Several critical signaling pathways implicated in cancer have been identified as targets for pyridyl-thiazole compounds. These include pathways that regulate cell cycle progression, proliferation, and survival.

1. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridyl-thiazole compounds.

2. p38 MAP Kinase Signaling Pathway: The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in cell differentiation, apoptosis, and autophagy.

Caption: p38 MAP Kinase signaling pathway with inhibition by pyridyl-thiazole compounds.

3. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway: EGFR signaling is crucial for cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

Caption: EGFR signaling cascade and its inhibition by pyridyl-thiazole compounds.

4. Cyclin-Dependent Kinase (CDK) Pathway: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified CDK pathway for G1/S transition and inhibition by pyridyl-thiazole compounds.

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyridyl-thiazole derivatives have shown promising activity against a variety of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyridyl-thiazole compounds, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |

| 5j | S. aureus | 1.66 ± 0.57 | Ciprofloxacin | 1.56 |

| E. coli | 1.66 ± 1.15 | Ciprofloxacin | 1.56 | |

| C. albicans | 2.33 ± 0.57 | Fluconazole | 3.12 | |

| 13a | Antibacterial | 46.9 - 93.7 | - | - |

| Antifungal | 5.8 - 7.8 | - | - | |

| 4c | S. aureus | 0.02 mM | - | - |

| B. cereus | 0.02 mM | - | - |

Anti-inflammatory Applications

Chronic inflammation is a key component of many diseases. Pyridyl-thiazole compounds have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators and enzymes.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of certain pyridyl-thiazole derivatives, with IC50 values for the inhibition of bovine serum albumin denaturation.

| Compound ID | Anti-inflammatory Activity (IC50 µg/mL) | Standard Drug (Diclofenac Sodium) |

| 5g | 100.60 | 35.03 |

| 5l | 46.29 | 35.03 |

| Thiadiazole derivative 3j | COX-2 Inhibition (IC50 µM): 0.020 ± 0.0008 | Erlotinib (EGFR IC50 µM): 0.002 ± 0.0001 |

| Thiadiazole derivative 3o | COX-2 Inhibition (IC50 µM): 0.028 ± 0.0012 | Erlotinib (EGFR IC50 µM): 0.002 ± 0.0001 |

Applications in Neurodegenerative Diseases

Recent studies have explored the potential of pyridyl-thiazole compounds in the context of neurodegenerative diseases like Alzheimer's. Their mode of action may involve the inhibition of enzymes such as cholinesterases. While this area of research is still developing, initial findings are encouraging.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of pyridyl-thiazole compounds.

Synthesis of Pyridyl-Thiazole Derivatives (General Procedure)

The synthesis of the pyridyl-thiazole scaffold can be achieved through various methods, with the Hantzsch thiazole synthesis being a common approach.

Caption: General workflow for the synthesis of pyridyl-thiazole compounds.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate pyridylthiourea and α-haloketone in a suitable solvent (e.g., ethanol).

-

Reaction: The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is then treated with a base (e.g., sodium bicarbonate solution) to neutralize any acid formed.

-

Isolation and Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure pyridyl-thiazole compound.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridyl-thiazole compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of the compounds on specific kinase enzymes.

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

-

Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The inhibition of this phosphorylation by the test compound is quantified.

-

Reagents: The assay requires the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and a detection system.

-

Procedure: The kinase, substrate, and varying concentrations of the pyridyl-thiazole compound are pre-incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.

-

Detection: After a set incubation time, the reaction is stopped, and the amount of phosphorylation is measured. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®) or fluorescence-based methods that detect the phosphorylated substrate.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

Pyridyl-thiazole compounds represent a highly promising scaffold in drug discovery. The diverse biological activities, coupled with synthetic accessibility, make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of specific molecular targets will be crucial for their successful translation into clinical applications. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of heterocyclic compounds.

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have solidified its status as a "privileged scaffold" in the design of novel therapeutics. This technical guide delves into the discovery, significance, and practical application of the 2-aminothiazole core, providing a comprehensive resource for professionals in the field of drug development.

Discovery and Synthesis: The Hantzsch Legacy

The journey of the 2-aminothiazole core began in 1887 with the pioneering work of German chemist Arthur Hantzsch. The Hantzsch thiazole (B1198619) synthesis remains the most classical and widely employed method for constructing this heterocyclic system. The reaction involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide.[1][2][3] While other methods have been developed, the Hantzsch synthesis is valued for its efficiency and broad applicability in generating a diverse array of 2-aminothiazole derivatives.[1][3]

Significance in Medicinal Chemistry: A Gateway to Diverse Bioactivities

The significance of the 2-aminothiazole core lies in its widespread presence in a multitude of biologically active compounds, spanning a vast therapeutic landscape. This scaffold is a key component in numerous approved drugs and promising clinical candidates, demonstrating a remarkable range of pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and neuroprotective properties.[4][5][6][7] The structural features of the 2-aminothiazole ring allow it to serve as a versatile pharmacophore, capable of forming crucial interactions with various enzymes and receptors.

However, it is also important to note that the 2-aminothiazole moiety has been identified as a potential "toxicophore" in certain contexts, warranting careful consideration of its metabolic fate and potential for adverse effects during the drug design process.

Key Therapeutic Agents and Their Mechanisms of Action

The therapeutic impact of the 2-aminothiazole core is best illustrated by the number of successful drugs that incorporate this scaffold. The following sections detail the mechanisms of action of several prominent examples.

Dasatinib (B193332): A Multi-Targeted Kinase Inhibitor for Cancer Therapy

Dasatinib is a potent second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8][9][10] Its primary mechanism of action involves the inhibition of the BCR-ABL fusion protein, the hallmark of these cancers.[5][11] Unlike its predecessor, imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[5] Furthermore, dasatinib exhibits a broader spectrum of activity, inhibiting other tyrosine kinases such as the SRC family, c-KIT, EPHA2, and PDGFRβ.[11][12]

Famotidine: An H2 Receptor Antagonist for Acid Reflux

Famotidine is a widely used histamine (B1213489) H2 receptor antagonist for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[2][4][13] It functions by competitively blocking the action of histamine on the H2 receptors of parietal cells in the stomach lining.[2][4] This inhibition prevents the stimulation of the proton pump, leading to a significant reduction in gastric acid secretion.[2]

Meloxicam (B1676189): A Selective COX-2 Inhibitor for Inflammation

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[14][15] Its therapeutic effect is derived from the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[14][15][16] By preferentially blocking COX-2, an enzyme induced during inflammation, meloxicam effectively reduces the production of pro-inflammatory prostaglandins (B1171923) while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[14][16]

Cefdinir (B1668824): A Cephalosporin (B10832234) Antibiotic for Bacterial Infections

Cefdinir is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[17][18][19] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3][17][18] Cefdinir binds to and inactivates penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis.[3][18]

Pramipexole (B1678040): A Dopamine (B1211576) Agonist for Parkinson's Disease

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[20][21] It acts by stimulating dopamine receptors in the brain, specifically the D2 and D3 subtypes.[20][21][22] In Parkinson's disease, where there is a deficiency of dopamine-producing neurons, pramipexole mimics the action of dopamine to improve motor control.[20][21]

Ritonavir (B1064): An HIV Protease Inhibitor and Pharmacokinetic Enhancer

Ritonavir is an antiretroviral drug that functions as an inhibitor of the HIV protease, an enzyme crucial for the maturation of the virus.[1][23][24][25] By blocking this enzyme, ritonavir prevents the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[1][24] A key aspect of ritonavir's clinical utility is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[23] This property allows it to be used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.[23]

Quantitative Data on Biological Activity

The following tables summarize key quantitative data for the aforementioned drugs, providing a comparative overview of their potency and selectivity.

Table 1: Kinase Inhibitory Activity of Dasatinib

| Target Kinase | IC50 (nM) | Reference |

| BCR-ABL | <1 | [3] |

| SRC | 0.55 | [3] |

| LCK | 1.1 | [3] |

| YES | 0.47 | [3] |

| FYN | 0.23 | [3] |

| c-KIT | 13 | [3] |

| PDGFRβ | 28 | [3] |

Table 2: Receptor Binding and Inhibitory Constants of Famotidine, Meloxicam, Pramipexole, and Ritonavir

| Drug | Target | Parameter | Value | Reference |

| Famotidine | Histamine H2 Receptor | Kd | 14 nM | |

| IC50 | 33 nM | |||

| Meloxicam | COX-1 | IC50 | 36.6 µM | |

| COX-2 | IC50 | 4.7 µM | [22] | |

| Pramipexole | Dopamine D2(High) Receptor | Ki | 19 nM | [4] |

| Dopamine D3(High) Receptor | Ki | 9 nM | [4] | |

| Ritonavir | HIV-1 Protease | Ki | 0.36 nM | [24] |

| HIV-2 Protease | Ki | 3.7 nM | [24] | |

| CYP3A4 | IC50 | 10-40 nM |

Table 3: Minimum Inhibitory Concentrations (MIC) of Cefdinir against Various Bacterial Strains

| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Oxacillin-susceptible) | 0.5 | 0.5 | [8] |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 | [16] |

| Streptococcus pyogenes | ≤0.03 | ≤0.03 | [8] |

| Haemophilus influenzae | ≤0.03 | 0.06 | [16] |

| Moraxella catarrhalis | 0.12 | 0.25 | [16] |

| Escherichia coli | 0.25 | 0.5 | [8] |

| Klebsiella pneumoniae | 0.12 | 1 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 2-aminothiazole derivatives.

Hantzsch Synthesis of 2-Aminothiazole Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction.

Materials:

-

α-Haloketone (1.0 eq)

-

Thiourea or substituted thiourea (1.1 eq)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the α-haloketone in a minimal amount of ethanol in a round-bottom flask.

-

Add the thiourea to the solution and stir the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified 2-aminothiazole derivative under vacuum.

Determination of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

2-Aminothiazole test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure: